molecular formula C12H15N3O3S B11052208 N-[2-(ethenyloxy)ethyl]-2-[(2-hydroxyphenyl)carbonyl]hydrazinecarbothioamide

N-[2-(ethenyloxy)ethyl]-2-[(2-hydroxyphenyl)carbonyl]hydrazinecarbothioamide

Cat. No.: B11052208
M. Wt: 281.33 g/mol
InChI Key: QHGWUJVKCIMJIN-UHFFFAOYSA-N
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Description

N-[2-(ethenyloxy)ethyl]-2-[(2-hydroxyphenyl)carbonyl]hydrazinecarbothioamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an ethenyloxy group, a hydroxyphenyl group, and a hydrazinecarbothioamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(ethenyloxy)ethyl]-2-[(2-hydroxyphenyl)carbonyl]hydrazinecarbothioamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-hydroxybenzaldehyde with hydrazinecarbothioamide under controlled conditions to form the hydrazone intermediate. This intermediate is then reacted with 2-(ethenyloxy)ethyl bromide in the presence of a base such as potassium carbonate to yield the final product. The reaction conditions often include solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(ethenyloxy)ethyl]-2-[(2-hydroxyphenyl)carbonyl]hydrazinecarbothioamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The ethenyloxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(ethenyloxy)ethyl]-2-[(2-hydroxyphenyl)carbonyl]hydrazinecarbothioamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(ethenyloxy)ethyl]-2-[(2-hydroxyphenyl)carbonyl]hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in these interactions can include signal transduction pathways and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(methoxy)ethyl]-2-[(2-hydroxyphenyl)carbonyl]hydrazinecarbothioamide
  • N-[2-(ethenyloxy)ethyl]-2-[(4-hydroxyphenyl)carbonyl]hydrazinecarbothioamide
  • N-[2-(ethenyloxy)ethyl]-2-[(2-hydroxyphenyl)carbonyl]hydrazinecarboxamide

Uniqueness

N-[2-(ethenyloxy)ethyl]-2-[(2-hydroxyphenyl)carbonyl]hydrazinecarbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethenyloxy group provides additional reactivity compared to similar compounds, making it a versatile intermediate for further chemical modifications.

Properties

Molecular Formula

C12H15N3O3S

Molecular Weight

281.33 g/mol

IUPAC Name

1-(2-ethenoxyethyl)-3-[(2-hydroxybenzoyl)amino]thiourea

InChI

InChI=1S/C12H15N3O3S/c1-2-18-8-7-13-12(19)15-14-11(17)9-5-3-4-6-10(9)16/h2-6,16H,1,7-8H2,(H,14,17)(H2,13,15,19)

InChI Key

QHGWUJVKCIMJIN-UHFFFAOYSA-N

Canonical SMILES

C=COCCNC(=S)NNC(=O)C1=CC=CC=C1O

Origin of Product

United States

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